molecular formula C23H30N4O3 B2539437 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine CAS No. 1021035-46-0

3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine

Cat. No.: B2539437
CAS No.: 1021035-46-0
M. Wt: 410.518
InChI Key: HAKSNQVIZHFXQK-UHFFFAOYSA-N
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Description

3-(4-Cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine is a synthetically designed pyridazine derivative of interest in medicinal chemistry and drug discovery research. Compounds based on the 3,6-disubstituted pyridazine scaffold have been identified as novel chemotypes for probing biological systems, particularly as antagonists for G protein-coupled receptors (GPCRs) like the muscarinic acetylcholine receptors . The pyridazine ring is a key structural feature, contributing to a high dipole moment and robust hydrogen-bonding capacity, which can be advantageous for target engagement and optimizing physicochemical properties . The specific molecular architecture of this compound, featuring a piperazine core and a 3,4-dimethoxyphenyl group, suggests potential for CNS-targeted research, as similar structures have demonstrated promising central nervous system penetration in preclinical models . This compound is provided for non-human research applications only. It is intended for use in biochemical profiling, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

cyclohexyl-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-29-20-10-8-18(16-21(20)30-2)19-9-11-22(25-24-19)26-12-14-27(15-13-26)23(28)17-6-4-3-5-7-17/h8-11,16-17H,3-7,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKSNQVIZHFXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazine

The chlorine at the 3-position undergoes nucleophilic substitution with piperazine. This reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile) at reflux (82°C) for 12–24 hours. A 1:2 molar ratio of 6-(3,4-dimethoxyphenyl)-3-chloropyridazine to piperazine ensures complete substitution, yielding 3-(piperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine.

Acylation with Cyclohexanecarbonyl Chloride

The secondary amine of piperazine is acylated using cyclohexanecarbonyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction at 0°C to room temperature for 4–6 hours prevents over-acylation. The product, 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine, is purified via recrystallization from hexane/ethyl acetate (1:1).

Optimization Data and Comparative Analysis

Table 1: Comparative Yields Across Synthetic Steps

Step Conditions Yield (%) Purity (%)
Pyridazine chlorination Chloroform, 65°C, 3.5 h 86 99.03
Suzuki coupling DME/ethanol, Pd(PPh₃)₄, 48 h 76 98.57
Piperazine substitution Acetonitrile, reflux, 24 h 82* 97.2*
Acylation DCM, Et₃N, 0°C→RT, 6 h 89* 98.5*

*Theorized values based on analogous reactions.

Key Observations :

  • Chloroform is optimal for chlorination due to its non-polarity, which stabilizes intermediates.
  • Extended reaction times (48 h) in Suzuki coupling ensure complete conversion of the bromo precursor.
  • Piperazine acylation requires stoichiometric base to neutralize HCl byproducts.

Challenges and Methodological Considerations

  • Regioselectivity in Cross-Coupling : Ensuring exclusive coupling at the 6-position requires careful control of stoichiometry and catalyst loading. Competing reactions at the 3-position are mitigated by using a bromine substituent, which is more reactive than chlorine in palladium-catalyzed couplings.
  • Purification Complexity : Silica gel chromatography is critical after chlorination and Suzuki steps to remove phosphorus byproducts and residual boronic acids.
  • Acylation Side Reactions : Over-acylation of piperazine’s second nitrogen is prevented by using a 1:1 molar ratio of cyclohexanecarbonyl chloride to the piperazine intermediate.

Chemical Reactions Analysis

Types of Reactions

“3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Receptors: Interaction with specific receptors or enzymes, modulating their activity.

    Pathway Modulation: Influencing signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-phenylpyridazine: Lacks the dimethoxy groups, which may affect its chemical and biological properties.

    3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

The presence of both the cyclohexanecarbonylpiperazine and dimethoxyphenyl groups in “3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine” may confer unique properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.

Biological Activity

The compound 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is characterized by a pyridazine core substituted with a piperazine moiety and a dimethoxyphenyl group. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Sigma Receptors : The compound may act as a modulator of sigma receptors, which are implicated in various neurological and psychiatric disorders. Sigma receptor ligands have shown promise in enhancing the efficacy of chemotherapeutic agents by modulating drug transport mechanisms .
  • Antitumor Activity : Studies on related compounds have demonstrated antiproliferative effects in various cancer cell lines. For instance, compounds with similar piperazine structures have been shown to induce apoptosis through caspase activation and reactive oxygen species (ROS) generation .

Biological Activity Data

The following table summarizes the biological activities reported for similar piperazine derivatives:

Activity Cell Line/Model Effect Observed Reference
AntiproliferativeMCF7 (Breast Cancer)Moderate cytotoxicity (EC50 ~ 100 μM)
Induction of ApoptosisPanc02 (Pancreatic Cancer)Increased ROS production
Inhibition of P-glycoproteinMCF7dx (Drug-resistant)Enhanced doxorubicin accumulation
AntifungalVarious fungal strainsVariable efficacy

Case Studies

Several studies have explored the biological activity of piperazine derivatives:

  • Antitumor Efficacy Study : A study evaluated the effects of a piperazine derivative on MCF7 breast cancer cells. The compound exhibited significant antiproliferative effects, leading to increased apoptosis through ROS-mediated pathways. This study highlights the potential for similar compounds in cancer therapy .
  • Drug Resistance Modulation : Research involving doxorubicin and PB28 (a related compound) demonstrated that co-administration with a sigma receptor modulator could overcome drug resistance in MCF7dx cells. The study concluded that enhancing intracellular drug accumulation could improve therapeutic outcomes in resistant tumors .
  • Antifungal Activity Assessment : A series of piperazine derivatives were synthesized and tested against various fungal strains. Some compounds showed promising antifungal activity, indicating that structural modifications could enhance efficacy against specific pathogens .

Q & A

Q. What are the key structural features and physicochemical properties of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine?

The compound features a pyridazine core substituted with a cyclohexanecarbonyl-piperazine moiety at position 3 and a 3,4-dimethoxyphenyl group at position 5. Key physicochemical properties include:

  • Molecular formula : Likely analogous to related pyridazine derivatives (e.g., C₂₀H₂₄N₆O₂S for similar structures ).
  • Molecular weight : ~400–450 g/mol (estimated based on structural analogs ).
  • Functional groups : Piperazine (hydrogen-bond acceptor), dimethoxyphenyl (electron-rich aromatic system), and pyridazine (planar heterocycle with potential π-π interactions). Characterization methods include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation .

Q. What synthetic strategies are commonly employed for pyridazine derivatives with piperazine and aryl substituents?

Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyridazine core via cyclization of 1,4-diketones or hydrazine derivatives .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling under controlled pH and temperature (e.g., 60–80°C in DMF or THF) .
  • Step 3 : Functionalization of the aryl group (e.g., methoxylation) using Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling . Reaction optimization often requires thin-layer chromatography (TLC) monitoring and purification via column chromatography .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of synthetic routes for this compound?

Computational approaches include:

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent/catalyst screening : Machine learning models trained on reaction databases to identify optimal solvents (e.g., polar aprotic solvents for SN2 reactions) or catalysts (e.g., Pd-based for cross-coupling) .
  • Yield prediction : Multivariate regression analysis to correlate reaction parameters (temperature, time, molar ratios) with yields . Example: A study on analogous pyridazines used Gaussian09 for transition-state analysis, achieving 85% yield optimization .

Q. How can contradictory data in biological activity assays be resolved for this compound?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Differences in buffer pH, temperature, or cell lines. Validate using standardized protocols (e.g., NIH/WHO guidelines) .
  • Compound purity : Confirm purity via HPLC (>95%) and rule out degradation products .
  • Target specificity : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions . Case study: Pyridazine derivatives showed anti-viral activity in HEK293 cells but not in HeLa; this was linked to cell-specific expression of target proteins .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

A systematic SAR approach includes:

  • Core modifications : Compare pyridazine vs. pyrimidine analogs for hydrogen-bonding capacity .
  • Substituent variation : Test substituents on the dimethoxyphenyl group (e.g., replacing -OCH₃ with -CF₃) to assess electronic effects on receptor binding .
  • Bioisosteric replacement : Replace the cyclohexanecarbonyl group with a tetrahydrofuran-carbonyl moiety to evaluate steric effects . Data analysis tools like Schrödinger’s QikProp or MOE can quantify lipophilicity (logP) and polar surface area (PSA) to correlate with activity .

Methodological Considerations

Q. How should researchers design experiments to optimize reaction conditions for synthesizing this compound?

Use a Design of Experiments (DoE) framework:

  • Factors : Temperature (60–100°C), solvent (DMF vs. DMSO), catalyst loading (1–5 mol%) .
  • Response variables : Yield, purity, reaction time.
  • Statistical tools : ANOVA or partial least squares (PLS) regression to identify significant factors . Example: A DoE study on a related piperazine-pyridazine derivative reduced optimization time by 40% compared to one-factor-at-a-time approaches .

Q. What techniques are critical for elucidating the interaction of this compound with biological targets?

Advanced biophysical methods include:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
  • Cryo-EM/X-ray crystallography : Resolve binding poses in protein-ligand complexes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) . For example, SPR studies on a similar compound revealed nanomolar affinity for serotonin receptors, validated by MD simulations .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility and stability profiles be addressed?

Discrepancies may stem from:

  • Solvent systems : Test solubility in PBS vs. DMSO and validate via nephelometry .
  • Degradation pathways : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products . Case study: A pyridazine analog showed pH-dependent solubility (soluble at pH 2.0, insoluble at pH 7.4), explaining conflicting literature reports .

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